Glucocorticoid Receptor Binding Affinity: 9-Deschloro-BDP Exhibits ~4167-Fold Weaker Affinity than Parent BDP
9-Deschloro-beclomethasone dipropionate demonstrates an antagonist IC50 of 10,000 nM at the human glucocorticoid receptor (GR), which is approximately 4,167-fold weaker than the IC50 of 2.4 nM reported for beclomethasone dipropionate under comparable in vitro conditions [1]. This quantitative disparity is directly attributable to the absence of the 9α-chloro substituent, a key pharmacophoric element that stabilizes ligand-receptor interaction and enhances binding pocket complementarity in the GR ligand-binding domain [2].
| Evidence Dimension | Glucocorticoid receptor (GR) binding affinity / antagonism |
|---|---|
| Target Compound Data | IC50 = 10,000 nM |
| Comparator Or Baseline | Beclomethasone dipropionate (BDP) IC50 = 2.4 nM |
| Quantified Difference | ~4,167-fold reduction in potency |
| Conditions | Human glucocorticoid receptor expressed in HeLa cells; antagonist activity assessed via reduction in dexamethasone-induced luciferase activity using dual-Glo luciferase assay |
Why This Matters
This ~4,167-fold potency differential confirms that 9-deschloro-beclomethasone dipropionate does not function as a pharmacologically interchangeable substitute for BDP in receptor-based assays or as a bioactive impurity of toxicological concern.
- [1] BindingDB. BDBM50259603 (CHEMBL4087723): Antagonist activity at glucocorticoid receptor in human HeLa cells assessed as reduction in dexamethasone-induced luciferase activity. IC50 = 10,000 nM. View Source
- [2] USP Monograph: Beclomethasone Dipropionate. Official Monograph defining structural requirements including 9α-chloro substituent. View Source
